8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-9-5-6-15(12-18)22-20-14-25-21-11-10-16(24)13-19(21)23(20)27(26-22)17-7-3-2-4-8-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNWZVNUKQBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of (1H-Pyrazol-5-Yl)Anilines and Ethers
Mu et al. developed an acid-promoted cyclization strategy for pyrazolo[4,3-c]quinolines using (1H-pyrazol-5-yl)anilines and ethers. For the target compound, the protocol involves:
Substrate Design :
- A fluorine atom is pre-installed at the C8 position of the aniline precursor.
- The 3-methoxyphenyl group is introduced via an ether coupling partner (e.g., 3-methoxybenzyl ether).
Reaction Mechanism :
Optimized Conditions :
Key Advantage : This method avoids transition-metal catalysts and operates under mild conditions, making it scalable for gram-scale synthesis.
Electrochemical Synthesis via Hydrazone Cyclization
Alajmi and Youssef demonstrated an eco-friendly electrosynthetic route to pyrazolo[4,3-c]quinolines using 7-chloro-4-hydrazinoquinoline derivatives. Adaptation for C350-0687 involves:
Substrate Modification :
- Replace the 7-chloro group with 8-fluoro in the hydrazinoquinoline precursor.
- Condense with 3-methoxybenzaldehyde to form the hydrazone intermediate.
Electrochemical Cyclization :
Outcome :
Table 1: Electrochemical Synthesis Parameters
| Parameter | Value |
|---|---|
| Substrate | 8-Fluoro-4-hydrazinoquinoline |
| Aldehyde | 3-Methoxybenzaldehyde |
| Current Density | 10 mA/cm² |
| Yield | 72% (estimated) |
Base-Promoted Cyclization of Tosylhydrazones
Jash et al. reported a two-step synthesis involving tosylhydrazone formation followed by base-mediated cyclization. Application to C350-0687 requires:
Tosylhydrazone Preparation :
- React 8-fluoroquinoline-4-carbaldehyde with 3-methoxyphenylacetylene to form the alkyne-tethered aldehyde.
- Treat with tosylhydrazine to yield the tosylhydrazone.
Cyclization :
Aromatization :
Yield : 68–75% for analogous fused pyrazoles.
Nucleophilic Aromatic Substitution on Chloro Precursors
A medicinal chemistry approach by anti-inflammatory researchers utilized 4-chloro-pyrazolo[4,3-c]quinoline derivatives as intermediates. For C350-0687:
Chloro Intermediate Synthesis :
- Construct 8-fluoro-4-chloro-1-phenyl-1H-pyrazolo[4,3-c]quinoline via Friedel-Crafts acylation and cyclocondensation.
Methoxyphenyl Introduction :
Yield : 60–65% for similar substitutions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Key Observations :
Chemical Reactions Analysis
8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atom or other substituents on the quinoline ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Antibacterial Activity : Research indicates that fluorinated quinolines, including this compound, exhibit significant antibacterial properties by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately resulting in bacterial cell death .
- Antineoplastic Properties : The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of key signaling pathways like p53 and NF-kB .
- Antiviral Potential : There is growing interest in exploring the antiviral properties of this compound, particularly against viral infections where traditional antiviral agents may be ineffective or lead to resistance.
Biological Studies
The biological activity of 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline makes it a valuable candidate for various biological studies:
- Enzyme Inhibition Studies : The compound's interaction with specific enzymes can be studied to understand its mechanism of action better. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .
- Structure-Activity Relationship (SAR) Studies : The unique substitutions on the phenyl rings of this compound allow researchers to perform SAR studies to identify how structural modifications influence biological activity. This can lead to the development of more potent derivatives with enhanced therapeutic profiles.
Material Science
Beyond biological applications, this compound also holds promise in material science:
- Development of New Materials : The unique chemical properties of fluorinated quinolines can be harnessed for developing new materials, such as liquid crystals and dyes. These materials can have applications in electronics and photonics due to their optical properties .
Case Study 1: Antibacterial Activity
In a study evaluating various derivatives of pyrazolo[4,3-c]quinoline, this compound exhibited IC50 values comparable to established antibacterial agents. For example:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These results highlight the potential of this compound as an effective antibacterial agent .
Case Study 2: Anticancer Activity
The anticancer potential was assessed using various cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 8-Fluoro... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
The data indicate significant cytotoxicity against these cancer cell lines, suggesting that further development could lead to new anticancer therapies .
Mechanism of Action
The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections.
Comparison with Similar Compounds
8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines and pyrazoloquinolines. Similar compounds include:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a fluorinated quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which may confer distinct biological activities and chemical properties.
Biological Activity
8-Fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is part of a class of pyrazoloquinolines known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of fluorine and methoxy groups into its structure enhances its biological activity and pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Fluorine Atom: Enhances lipophilicity and metabolic stability.
- Methoxy Group: Potentially increases solubility and alters biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that fluorinated quinolines can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. Additionally, studies have shown that pyrazoloquinolines may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Tests: The compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. For example, derivatives with similar structures exhibited IC50 values ranging from 0.59 µM to 12.07 µM against MCF7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Fluoro-Pyrazoloquinoline | MCF7 | 0.59 |
| Derivative 5 | MCF7 | 0.08–12.07 |
| Derivative 14c | BT549 | >25 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through its effect on nitric oxide (NO) production in LPS-induced RAW 264.7 cells:
- Inhibition of NO Production: The compound showed significant inhibition of NO production, comparable to established anti-inflammatory agents. The mechanism involves the downregulation of iNOS and COX-2 expression, which are pivotal in the inflammatory response .
| Compound | NO Production Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2a | Significant | 0.39 |
| 2b | Moderate | N/A |
Antimicrobial Activity
Fluorinated quinolines, including this compound, have been investigated for their antimicrobial properties:
- Mechanism: These compounds are believed to disrupt bacterial DNA replication by inhibiting essential enzymes like gyrase and topoisomerase IV.
Case Studies
A recent study focused on the synthesis of various pyrazoloquinolines and their biological evaluation demonstrated that structural modifications significantly influenced their activity profiles:
Q & A
Q. What are the most reliable synthetic routes for 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?
Methodological Answer: A validated route involves multi-step condensation and cyclization :
Starting Material : 4-Chloroquinoline-3-carbaldehyde derivatives (e.g., 2,4-dichloroquinoline-3-carbonitrile) react with substituted phenylhydrazines (e.g., 3-methoxyphenylhydrazine) under reflux in ethanol with triethylamine .
Cyclization : Ethanolic KOH (5%) induces cyclization to form the pyrazoloquinoline core .
Fluorination : Fluorine substitution at position 8 is achieved via halogen exchange using KF or nucleophilic aromatic substitution .
Purification : Recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
Q. How do spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include:
- 13C NMR : Fluorine coupling (JCF ~245 Hz) observed for C8 .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Use ESI+ mode with acetonitrile/formic acid .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent repositioning) resolve contradictions in reported bioactivity data?
Case Study :
- Contradiction : Some studies report antitumor activity (IC50 <1 µM), while others show no efficacy .
- Resolution :
- Steric Effects : Replace the 3-methoxyphenyl group with smaller substituents (e.g., 3-aminophenyl) to enhance target binding .
- Fluorine Positioning : Fluorine at C8 (vs. C6) improves metabolic stability and π-stacking with DNA topoisomerases .
- Crystallographic Validation : X-ray analysis (e.g., P21/c space group) reveals torsional strain in the methoxyphenyl group that impedes binding .
Q. What strategies mitigate low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration; confirm stability via UV-Vis (λmax ~320 nm) .
- Prodrug Design : Introduce phosphate esters at the quinoline N1 position, which hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size <200 nm, PDI <0.2) improve bioavailability. Characterize via dynamic light scattering (DLS) .
Experimental Design & Data Analysis
Q. How to design a SAR study for optimizing kinase inhibition?
Framework :
Core Modifications : Synthesize analogs with:
- Varied substituents : 3-Methoxy vs. 3-hydroxy vs. 3-nitro groups .
- Fluorine replacements : Cl, Br, or H at C8 .
Assays :
- Enzyme Inhibition : KinaseGllo assay (ATP concentration = 10 µM) for IC50 determination .
- Cellular Uptake : Fluorescence microscopy (e.g., FITC-labeled analogs) in HeLa cells .
Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to Aurora kinase A (PDB: 4ZON) .
Q. How to address discrepancies in fluorescence properties reported for pyrazoloquinolines?
Resolution :
- Environmental Factors : Measure quantum yield (Φ) in solvents of varying polarity (e.g., hexane vs. DMSO). Polar solvents stabilize excited states, enhancing Φ .
- Aggregation Effects : Conduct concentration-dependent studies (1 nM–1 mM). Aggregation-caused quenching (ACQ) occurs at >100 µM .
Structural & Mechanistic Insights
Q. What crystallographic data reveal about the compound’s binding to therapeutic targets?
Key Findings :
Q. How does fluorine substitution influence metabolic stability?
Mechanistic Insight :
- Cytochrome P450 Resistance : Fluorine at C8 reduces oxidative metabolism (t1/2 increased from 2.1 to 6.7 h in rat liver microsomes) .
- Phase II Metabolism : Glucuronidation at the methoxy group is the primary clearance pathway. Confirm via LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
